molecular formula C15H10O8 B1249587 Cryphonectric acid

Cryphonectric acid

Cat. No. B1249587
M. Wt: 318.23 g/mol
InChI Key: MYNCQCHJQQBWNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cryphonectric acid is a natural product found in Cryphonectria parasitica with data available.

Scientific Research Applications

Biological Control of Chestnut Blight

Studies have demonstrated the effectiveness of using hypovirulent strains of "Cryphonectria parasitica" as a biological control method for chestnut blight. Martins, Castro, and Gouveia (2014) highlighted the application of hypovirulence in Portugal to control chestnut blight, showcasing the method's potential for large-scale field applications to enhance chestnut production (Martins, Castro, & Gouveia, 2014).

Genomic Insights

The genome sequencing of "Cryphonectria parasitica" has facilitated a deeper understanding of the fungus's pathogenic mechanisms and its interaction with mycoviruses for biological control. Crouch et al. (2020) reported the genome of "C. parasitica" EP155, enhancing the understanding of fungal vegetative incompatibility and its implications for biological control (Crouch et al., 2020).

Hypovirus Interactions

The interaction between "Cryphonectria parasitica" and hypoviruses is central to biological control strategies. Research by Hoegger et al. (2003) on the dissemination of hypovirus in a natural population of "C. parasitica" provided insights into the dynamics of biological control and the potential for hypoviruses to mitigate the impact of chestnut blight (Hoegger et al., 2003).

Novel Metabolites

Investigations into the secondary metabolites of "Cryphonectria parasitica" have uncovered compounds such as cryphonectric acid, which may offer new avenues for understanding and controlling chestnut blight. Arnone et al. (2002) identified cryphonectric acid among other metabolites in a hypovirulent strain of "C. parasitica," providing a basis for exploring the role of these compounds in the fungus's biology and pathogenicity (Arnone et al., 2002).

properties

Product Name

Cryphonectric acid

Molecular Formula

C15H10O8

Molecular Weight

318.23 g/mol

IUPAC Name

4-(4,6-dihydroxy-3-oxo-1H-2-benzofuran-1-yl)-3,5-dihydroxybenzoic acid

InChI

InChI=1S/C15H10O8/c16-6-3-7-11(10(19)4-6)15(22)23-13(7)12-8(17)1-5(14(20)21)2-9(12)18/h1-4,13,16-19H,(H,20,21)

InChI Key

MYNCQCHJQQBWNF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)C2C3=C(C(=CC(=C3)O)O)C(=O)O2)O)C(=O)O

synonyms

cryphonectric acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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